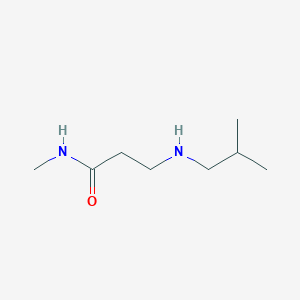
N-methyl-3-(2-methylpropylamino)propanamide
カタログ番号 B8368308
分子量: 158.24 g/mol
InChIキー: DGTIBKXPATZXSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07709471B2
Procedure details


N-methylacrylamide (ABCR; 1 g, 11.75 mmol) was dissolved in EtOH (5 mL). Isobutylamine (Aldrich; 2.33 mL, 23.5 mmol) was added and stirred at ambient temperature in a stoppered flask over the weekend. The reaction was then transferred to a microwave reactor vessel and heated in a microwave for 10 minutes at 140° C. Solvents were evaporated in vacuo to give the title compound as a colourless liquid. (1.78 g, 96%)



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH2:7]([NH2:11])[CH:8]([CH3:10])[CH3:9]>CCO>[CH3:1][NH:2][C:3](=[O:6])[CH2:4][CH2:5][NH:11][CH2:7][CH:8]([CH3:10])[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(C=C)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
2.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at ambient temperature in a stoppered flask over the weekend
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then transferred to a microwave reactor vessel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated in a microwave for 10 minutes at 140° C
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvents were evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC(CCNCC(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
